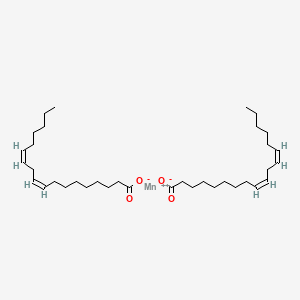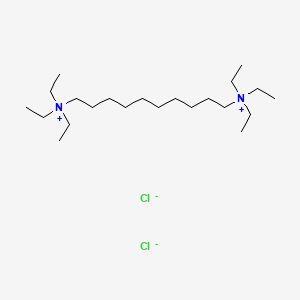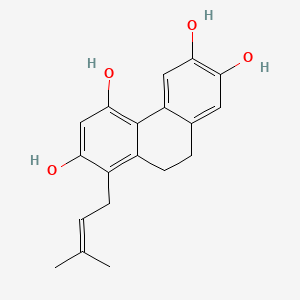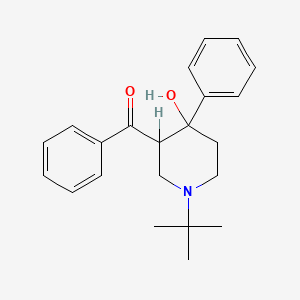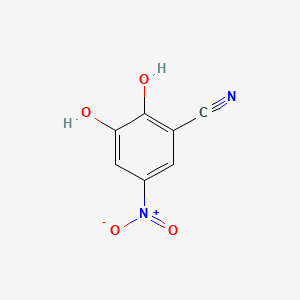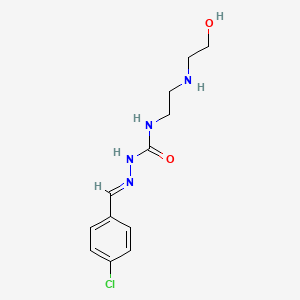
2-((4-Chlorophenyl)methylene)-N-(2-((2-hydroxyethyl)amino)ethyl)hydrazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-クロロフェニル)メチレン)-N-(2-((2-ヒドロキシエチル)アミノ)エチル)ヒドラジンカルボキサミドは、化学、生物学、医学、および産業など、さまざまな分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、クロロフェニル基、メチレンブリッジ、およびヒドラジンカルボキサミド部分を特徴としており、これらはそのユニークな化学的性質と反応性に寄与しています。
準備方法
合成経路と反応条件
2-((4-クロロフェニル)メチレン)-N-(2-((2-ヒドロキシエチル)アミノ)エチル)ヒドラジンカルボキサミドの合成は、通常、制御された条件下で4-クロロベンズアルデヒドとN-(2-アミノエチル)-2-ヒドロキシエチルヒドラジンカルボキサミドを縮合させることを伴います。反応は通常、エタノールまたはメタノールなどの適切な触媒および溶媒の存在下、高温で行われ、目的の生成物の形成が促進されます。
工業生産方法
この化合物の工業生産には、同様の合成経路が使用される可能性がありますが、収量と純度を最適化した、より大規模な規模で行われます。連続フローリアクターと再結晶やクロマトグラフィーなどの高度な精製技術の使用により、生産プロセスの効率とスケーラビリティが向上する可能性があります。
化学反応の分析
反応の種類
2-((4-クロロフェニル)メチレン)-N-(2-((2-ヒドロキシエチル)アミノ)エチル)ヒドラジンカルボキサミドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応する酸化物または他の酸化された誘導体を形成するために酸化することができます。
還元: 還元反応は、化合物の還元形の生成につながり、その化学的性質が変化する可能性があります。
置換: クロロフェニル基は、塩素原子が他の官能基に置き換えられる置換反応に関与する可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と過酸化水素(H2O2)があります。
還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤がよく使用されます。
置換: 求核置換反応には、水酸化ナトリウム(NaOH)や他の求核剤などの試薬が関与する可能性があります。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化により酸化物が生成される可能性があり、置換反応によりさまざまな置換誘導体が生成される可能性があります。
科学的研究の応用
化学: この化合物のユニークな構造は、有機合成における貴重な中間体であり、配位化学における潜在的なリガンドとなっています。
生物学: 抗菌作用や抗癌作用を含む生物活性があり、創薬の候補となっています。
医学: その薬理学的効果に関する研究は、さまざまな疾患に対する新しい治療薬につながる可能性があります。
産業: この化合物の反応性と安定性は、高度な材料や化学中間体の合成などの工業プロセスでの使用に適しています。
作用機序
2-((4-クロロフェニル)メチレン)-N-(2-((2-ヒドロキシエチル)アミノ)エチル)ヒドラジンカルボキサミドの作用機序には、特定の分子標的と経路との相互作用が関与しています。この化合物は、酵素や受容体に結合し、その活性を調節して、さまざまな生物学的効果をもたらす可能性があります。正確な分子標的と経路は、特定のアプリケーションと使用のコンテキストによって異なります。
類似の化合物との比較
類似の化合物
- 2-((4-ブロモフェニル)メチレン)-N-(2-((2-ヒドロキシエチル)アミノ)エチル)ヒドラジンカルボキサミド
- 2-((4-フルオロフェニル)メチレン)-N-(2-((2-ヒドロキシエチル)アミノ)エチル)ヒドラジンカルボキサミド
- 2-((4-メチルフェニル)メチレン)-N-(2-((2-ヒドロキシエチル)アミノ)エチル)ヒドラジンカルボキサミド
独自性
2-((4-クロロフェニル)メチレン)-N-(2-((2-ヒドロキシエチル)アミノ)エチル)ヒドラジンカルボキサミドは、クロロフェニル基の存在により、類似の化合物と比較して独特であり、独特の化学的および生物学的特性を与えています
類似化合物との比較
Similar Compounds
- 2-((4-Bromophenyl)methylene)-N-(2-((2-hydroxyethyl)amino)ethyl)hydrazinecarboxamide
- 2-((4-Fluorophenyl)methylene)-N-(2-((2-hydroxyethyl)amino)ethyl)hydrazinecarboxamide
- 2-((4-Methylphenyl)methylene)-N-(2-((2-hydroxyethyl)amino)ethyl)hydrazinecarboxamide
Uniqueness
Compared to similar compounds, 2-((4-Chlorophenyl)methylene)-N-(2-((2-hydroxyethyl)amino)ethyl)hydrazinecarboxamide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties
特性
CAS番号 |
180045-63-0 |
|---|---|
分子式 |
C12H17ClN4O2 |
分子量 |
284.74 g/mol |
IUPAC名 |
1-[(E)-(4-chlorophenyl)methylideneamino]-3-[2-(2-hydroxyethylamino)ethyl]urea |
InChI |
InChI=1S/C12H17ClN4O2/c13-11-3-1-10(2-4-11)9-16-17-12(19)15-6-5-14-7-8-18/h1-4,9,14,18H,5-8H2,(H2,15,17,19)/b16-9+ |
InChIキー |
QUKXQDGKCXONGH-CXUHLZMHSA-N |
異性体SMILES |
C1=CC(=CC=C1/C=N/NC(=O)NCCNCCO)Cl |
正規SMILES |
C1=CC(=CC=C1C=NNC(=O)NCCNCCO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



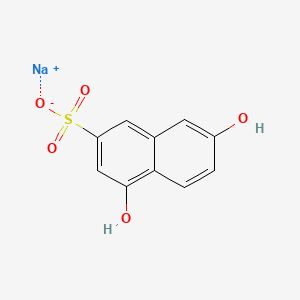
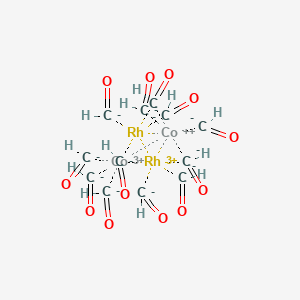
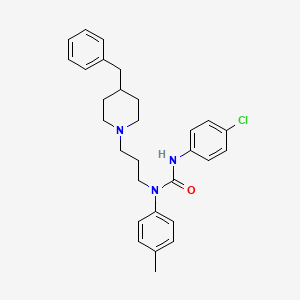

![N-[2-(2-Methoxyethoxy)ethyl]benzene-1,4-diamine](/img/structure/B12676970.png)

